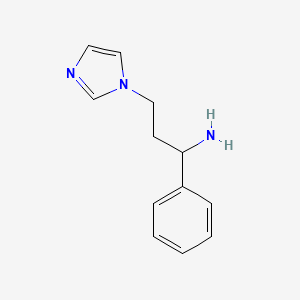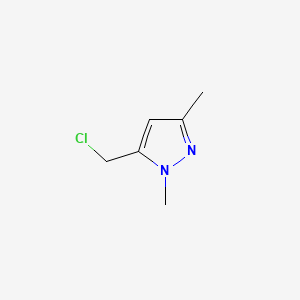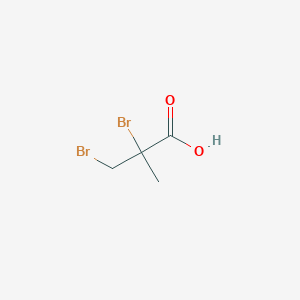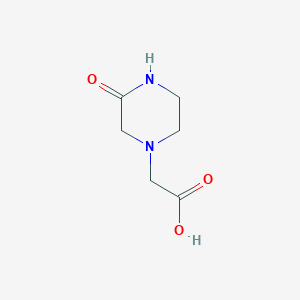
1-Naphthyl alpha-D-galactopyranoside
Vue d'ensemble
Description
1-Naphthyl alpha-D-galactopyranoside is a chemical compound with the molecular formula C16H18O6. It is a substrate molecule for alpha-galactosidase, an enzyme that cleaves the glycosidic linkage between galactose molecules . This compound is often used in biochemical research and diagnostic applications due to its specific interactions with enzymes.
Applications De Recherche Scientifique
1-Naphthyl alpha-D-galactopyranoside is widely used in various scientific research fields:
Biochemistry: As a substrate for studying the activity of alpha-galactosidase and other glycosidases.
Diagnostic Applications: Used in assays to detect enzyme deficiencies or activities in biological samples.
Pharmaceutical Research: Investigating enzyme inhibitors and potential therapeutic agents for diseases like Fabry disease.
Industrial Applications: Employed in the synthesis of other glycosides and as a model compound in enzymatic studies.
Mécanisme D'action
Target of Action
The primary target of the compound 1-Naphthyl alpha-D-galactopyranoside is the enzyme alpha-galactosidase . This enzyme cleaves the glycosidic linkage between two galactose molecules . Alpha-galactosidase has been detected in many fungi, including Phanerochaete chrysosporium .
Mode of Action
This compound acts as a substrate molecule for alpha-galactosidase . The enzyme cleaves the glycosidic linkage between the two galactose molecules in the compound . This interaction results in the breakdown of this compound.
Biochemical Pathways
The action of this compound affects the biochemical pathway involving alpha-galactosidase . The cleavage of the glycosidic linkage in the compound by the enzyme results in the production of galactose molecules . These molecules can then participate in various downstream biochemical processes.
Pharmacokinetics
The compound’s interaction with alpha-galactosidase suggests that it may be metabolized by this enzyme . The impact of these ADME properties on the bioavailability of this compound is currently unknown.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the breakdown of the compound into galactose molecules by alpha-galactosidase . This enzymatic action may influence various cellular processes that involve galactose.
Analyse Biochimique
Biochemical Properties
1-Naphthyl alpha-D-galactopyranoside interacts with the enzyme alpha-galactosidase . This enzyme has been detected in many fungi, including Phanerochaete chrysosporium . The interaction involves the cleavage of the glycosidic linkage between two galactose molecules .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with alpha-galactosidase . The enzyme cleaves the glycosidic linkage of the compound, which may influence various biochemical processes.
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Metabolic Pathways
Given its interaction with alpha-galactosidase, it may be involved in pathways related to the metabolism of galactose .
Subcellular Localization
Given its interaction with alpha-galactosidase, it may be localized in areas where this enzyme is present .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Naphthyl alpha-D-galactopyranoside can be synthesized through a series of chemical reactions involving the coupling of 1-naphthol with alpha-D-galactopyranosyl derivatives. The process typically involves:
Acetylation: Protecting the hydroxyl groups of galactose.
Selective Deacetylation: Removing the acetyl group at the C1 position.
Conversion to Glycosyl Trichloroacetimidate: Preparing the glycosyl donor.
Coupling with 1-Naphthol: Forming the glycosidic bond.
Deprotection: Removing the protective groups to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the above-mentioned steps with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Naphthyl alpha-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by alpha-galactosidase. This enzyme-mediated reaction cleaves the glycosidic bond, releasing 1-naphthol and galactose .
Common Reagents and Conditions:
Enzymatic Hydrolysis: Alpha-galactosidase is the primary reagent used for hydrolysis.
Reaction Conditions: Typically conducted at optimal pH and temperature for enzyme activity, often around pH 7 and 37°C.
Major Products:
1-Naphthol: A product of the hydrolysis reaction.
Galactose: Another product released during the enzymatic cleavage.
Comparaison Avec Des Composés Similaires
p-Nitrophenyl alpha-D-galactopyranoside: Another substrate for alpha-galactosidase, often used in similar enzymatic assays.
o-Nitrophenyl beta-D-galactopyranoside: Used for studying beta-galactosidase activity.
Resorufinyl alpha-D-galactopyranoside: A fluorogenic substrate for alpha-galactosidase, used in high-throughput screening.
Uniqueness: 1-Naphthyl alpha-D-galactopyranoside is unique due to its specific interaction with alpha-galactosidase and the distinct products formed upon hydrolysis. Its structure allows for detailed studies of enzyme-substrate interactions and provides valuable insights into the enzymatic mechanisms .
Propriétés
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-naphthalen-1-yloxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13+,14+,15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAOQMBKGUKOIZ-CWVYHPPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401290901 | |
| Record name | 1-Naphthalenyl α-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401290901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65174-63-2 | |
| Record name | 1-Naphthalenyl α-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65174-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthyl alpha-D-galactopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065174632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenyl α-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401290901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-naphthyl α-D-galactopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 1-Naphthyl alpha-D-galactopyranoside used in this study about Phanerochaete chrysosporium?
A1: This research focuses on an alpha-galactosidase enzyme produced by the fungus Phanerochaete chrysosporium []. This compound serves as a substrate to study the enzyme's kinetics. By measuring the rate at which the enzyme breaks down this compound, researchers can determine the enzyme's activity and understand how it interacts with substrates []. This is important because alpha-galactosidases play a role in breaking down complex sugars like those found in lignocellulose, a potential source of biofuels.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-Chlorobenzo[d]thiazole-2-thiol](/img/structure/B1587981.png)




